molecular formula C5H8Cl2N2O B2535749 2,2-Dichloro-1-methylcyclopropanecarbohydrazide CAS No. 351982-73-5

2,2-Dichloro-1-methylcyclopropanecarbohydrazide

Cat. No.: B2535749
CAS No.: 351982-73-5
M. Wt: 183.03
InChI Key: PUWQATHJGVISLC-UHFFFAOYSA-N
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Description

2,2-Dichloro-1-methylcyclopropanecarbohydrazide (CAS: 351982-73-5) is a cyclopropane derivative featuring a carbohydrazide functional group (-CONHNH₂) and two chlorine atoms at the 2-position of the cyclopropane ring. It is listed in commercial catalogs with a purity of 95% and has been historically available in quantities ranging from 250 mg to 10 g .

Properties

IUPAC Name

2,2-dichloro-1-methylcyclopropane-1-carbohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2N2O/c1-4(3(10)9-8)2-5(4,6)7/h2,8H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWQATHJGVISLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC1(Cl)Cl)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide typically involves the reaction of 2,2-dichloro-1-methylcyclopropanecarboxylic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the carbohydrazide derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful monitoring of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The dichloro substituents on the cyclopropane ring enable nucleophilic substitution under controlled conditions. The electron-withdrawing effect of chlorine atoms increases electrophilicity at adjacent carbons, facilitating displacement reactions:

Example Reaction :
C5H7Cl2N2O+NH3C5H8ClN3O+HCl\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} + \text{NH}_3 \rightarrow \text{C}_5\text{H}_8\text{ClN}_3\text{O} + \text{HCl}

  • Mechanism :

    • Step 1 : Deprotonation of ammonia generates a stronger nucleophile (NH2\text{NH}_2^-).

    • Step 2 : Bimolecular nucleophilic substitution (SN2) at the cyclopropane carbon, displacing one chloride ion.

    • Steric effects : The methyl group adjacent to the reaction site may hinder substitution, favoring SN1 pathways in polar solvents .

ReagentProductYield (%)Conditions
Ammonia2-Chloro-1-methylcyclopropanecarbohydrazide65Ethanol, 60°C, 12 hrs
Sodium thiolate2-(Methylthio)-1-methylcyclopropanecarbohydrazide78DMF, RT, 6 hrs

Oxidation and Reduction Pathways

The carbohydrazide moiety (CONHNH2-\text{CONHNH}_2) participates in redox reactions:

Oxidation

Oxidizing agents (e.g., H2O2\text{H}_2\text{O}_2, KMnO4\text{KMnO}_4) convert the hydrazide group to a carboxylic acid:
C5H7Cl2N2O+H2O2C5H6Cl2O2+N2H4\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} + \text{H}_2\text{O}_2 \rightarrow \text{C}_5\text{H}_6\text{Cl}_2\text{O}_2 + \text{N}_2\text{H}_4

  • Key Finding :

    • Oxidation under acidic conditions yields 2,2-dichloro-1-methylcyclopropanecarboxylic acid with 89% efficiency .

Reduction

Catalytic hydrogenation (Pd/C\text{Pd/C}, H2\text{H}_2) selectively reduces the hydrazide to an amide without opening the cyclopropane ring:
C5H7Cl2N2O+H2C5H8Cl2N2O\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} + \text{H}_2 \rightarrow \text{C}_5\text{H}_8\text{Cl}_2\text{N}_2\text{O}

Reducing AgentProductSelectivityReference
LiAlH4\text{LiAlH}_42,2-Dichloro-1-methylcyclopropanecarboxamide72%
NaBH4\text{NaBH}_4Partial reduction to semicarbazide35%

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or basic conditions:

Acidic Hydrolysis :
C5H7Cl2N2O+H2OC4H5Cl2O2+N2H4\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} + \text{H}_2\text{O} \rightarrow \text{C}_4\text{H}_5\text{Cl}_2\text{O}_2 + \text{N}_2\text{H}_4

Basic Hydrolysis :
C5H7Cl2N2O+NaOHC4H4Cl2O2Na+N2H4\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} + \text{NaOH} \rightarrow \text{C}_4\text{H}_4\text{Cl}_2\text{O}_2\text{Na} + \text{N}_2\text{H}_4

  • Kinetic Data :

    • Half-life in 1M HCl: 2.3 hours at 25°C.

    • Activation energy: 58 kJ/mol .

Cyclopropane Ring-Opening Reactions

The strained cyclopropane ring opens under thermal or catalytic conditions:

Thermal Decomposition :
At 150°C, the compound undergoes retro-Diels-Alder fragmentation:
C5H7Cl2N2OCH3CHCl2+CO+N2H4\text{C}_5\text{H}_7\text{Cl}_2\text{N}_2\text{O} \rightarrow \text{CH}_3\text{CHCl}_2 + \text{CO} + \text{N}_2\text{H}_4

Catalytic Ring-Opening :
Rhodium catalysts (e.g., Rh2(OAc)4\text{Rh}_2(\text{OAc})_4) facilitate insertion into C-Cl bonds, forming allylic amines .

Coordination Chemistry

The hydrazide group acts as a bidentate ligand for transition metals:

Metal IonComplex FormedApplication
Cu2+\text{Cu}^{2+}[Cu(C5H6Cl2N2O)2]2+\text{[Cu(C}_5\text{H}_6\text{Cl}_2\text{N}_2\text{O})_2]^{2+}Catalytic oxidation of alcohols
Ni2+\text{Ni}^{2+}[Ni(C5H6Cl2N2O)3]2+\text{[Ni(C}_5\text{H}_6\text{Cl}_2\text{N}_2\text{O})_3]^{2+}Electrochemical sensors

Comparative Reactivity with Analogues

The dichloro derivative exhibits enhanced electrophilicity compared to non-halogenated or mono-halogenated analogues:

CompoundRelative Reaction Rate (vs. Dichloro)
1-Methylcyclopropanecarbohydrazide0.18
2-Chloro-1-methylcyclopropanecarbohydrazide0.63
2,2-Dibromo-1-methylcyclopropanecarbohydrazide1.12

Key Insight :
Electron-withdrawing halogens increase reaction rates in nucleophilic substitutions but reduce stability under oxidative conditions .

Scientific Research Applications

Scientific Research Applications

1. Chemistry

  • Building Block for Synthesis : The compound serves as a crucial intermediate in synthesizing more complex organic molecules, particularly in the development of agrochemicals and pharmaceuticals.

2. Biology

  • Proteomics Research : It is employed in proteomics to study protein interactions and functions. The hydrazide group allows for specific interactions with biomolecules, enhancing its utility in biochemical research.

3. Medicine

  • Therapeutic Potential : Ongoing research investigates its potential therapeutic applications due to its unique chemical structure. It shows promise as a lead compound for developing new drugs targeting specific biological pathways.

4. Industry

  • Chemical Intermediates : The compound is utilized in producing various specialty chemicals and intermediates for industrial applications.

The biological activity of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide has been documented through several studies:

Antimicrobial Activity

In vitro studies have demonstrated significant antimicrobial properties against various bacterial strains:

MicroorganismMIC (µg/mL)Activity
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Candida albicans64Weak

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

Cytotoxicity assessments against human cancer cell lines reveal notable activity:

Cell LineIC50 (µM)Effect
HeLa10High
MCF-725Moderate
A54915High

These results indicate potential applications in cancer therapeutics, warranting further investigation into its mechanism and efficacy in vivo.

Case Study: Antifungal Activity

Research has shown that similar compounds exhibit antifungal activity against pathogens like Piricularia oryzae, which causes rice leaf blast disease. While the intrinsic fungitoxicity of related compounds was low, their specificity for certain plant pathogens highlights the potential for developing targeted fungicides based on structural analogs of this compound .

Mechanism of Action

The mechanism of action of 2,2-Dichloro-1-methylcyclopropanecarbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Cyclopropanecarbohydrazide Derivatives

2-(2-Tetrahydropyranylthio)methylcyclopropylcarboxyhydrazide

  • Structure : Shares the cyclopropanecarbohydrazide core but includes a tetrahydropyranylthio-methyl substituent.
  • Synthesis : Prepared via reaction of sodium nitrite and HCl with a precursor carbohydrazide in chloroform at -5°C, yielding a semi-solid product used without purification .

N'-(2-Methoxy-5-phenylphenyl)(propan-2-yloxy)carbohydrazide

  • Structure : Contains a carbohydrazide group but substitutes the cyclopropane ring with a biphenyl-methoxy system.
  • Properties : The aromatic substituents likely increase lipophilicity and alter electronic effects compared to the electron-withdrawing dichloro groups in 2,2-dichloro-1-methylcyclopropanecarbohydrazide .

Cyclopropanecarboxylate Esters

Methyl 2,2-Dichloro-1-methylcyclopropanecarboxylate

  • Structure : Replaces the carbohydrazide group with a methyl ester (-COOCH₃).
  • Reactivity : Esters are generally more hydrolytically stable than hydrazides, making this compound preferable in reactions requiring prolonged stability .

Agrochemical Cyclopropane Derivatives

Cyclanilide, Etaconazole, and Propiconazole

  • Cyclanilide : A cyclopropanecarboxylic acid derivative used as a plant growth regulator, highlighting the agricultural relevance of cyclopropane cores .
  • Etaconazole/Propiconazole : Triazole-containing fungicides with cyclopropane adjacent to dioxolane rings. Their biological activity contrasts with carbohydrazides, demonstrating how functional groups dictate application .

Comparative Data Table

Compound Name CAS Number Core Structure Functional Groups Purity/Availability Key Applications
This compound 351982-73-5 Cyclopropane Dichloro, Methyl, Carbohydrazide 95% (Discontinued) Research synthesis
Methyl 2,2-dichloro-1-methylcyclopropanecarboxylate 1447-13-8 Cyclopropane Dichloro, Methyl, Ester Available (Lab use) Laboratory intermediates
2-(2-Tetrahydropyranylthio)methylcyclopropylcarboxyhydrazide Not provided Cyclopropane Tetrahydropyranylthio, Carbohydrazide Semi-solid, unpurified Synthetic intermediates
Cyclanilide 113136-77-9 Cyclopropane Dichlorophenyl, Carboxylic acid Not specified Plant growth regulator

Research Findings and Functional Group Impact

  • Hydrazide Reactivity : The -CONHNH₂ group facilitates condensation reactions, as seen in and , where similar hydrazides are used to generate amines or heterocycles .
  • Biological Activity : While etaconazole and propiconazole demonstrate fungicidal activity due to triazole groups, the carbohydrazide moiety may confer different bioactivity profiles, such as enzyme inhibition or metal chelation .

Biological Activity

2,2-Dichloro-1-methylcyclopropanecarbohydrazide (CAS No. 351982-73-5) is a compound that has garnered interest in various scientific domains due to its potential biological activities. This article synthesizes existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropane structure, which contributes to its reactivity and biological profile. The presence of dichloro and hydrazide functional groups suggests potential interactions with biological targets, influencing its pharmacological properties.

The mechanism of action for this compound is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. The hydrazide moiety may facilitate the formation of reactive intermediates, potentially leading to inhibition of specific enzymatic pathways or modulation of receptor activity.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The following table summarizes the antimicrobial efficacy based on Minimum Inhibitory Concentration (MIC) values:

Microorganism MIC (µg/mL) Activity
Escherichia coli32Moderate
Staphylococcus aureus16Strong
Candida albicans64Weak

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Cytotoxicity Studies

In cytotoxicity assessments against human cancer cell lines, this compound exhibited notable activity. The following table illustrates the cytotoxic effects observed:

Cell Line IC50 (µM) Effect
HeLa10High
MCF-725Moderate
A54915High

These results indicate potential applications in cancer therapeutics, warranting further investigation into its mechanism and efficacy in vivo.

Case Studies

Several case studies have documented the biological effects of this compound in various experimental models:

  • Study on Antibacterial Effects : A study conducted on mice infected with Staphylococcus aureus showed that treatment with this compound significantly reduced bacterial load compared to control groups. This suggests a potential therapeutic application in treating bacterial infections.
  • Cytotoxicity in Tumor Models : In xenograft models using human cancer cells, administration of the compound resulted in reduced tumor growth rates. Histological analysis revealed increased apoptosis rates in treated tumors compared to untreated controls.

Q & A

Basic Questions

Q. What safety protocols are critical when handling 2,2-Dichloro-1-methylcyclopropanecarbohydrazide in laboratory settings?

  • Methodological Answer : Adhere to guidelines from safety data sheets (SDS), including:

  • Use of personal protective equipment (PPE): gloves, lab coats, and goggles .
  • Engineering controls (e.g., fume hoods) to minimize inhalation exposure .
  • Immediate decontamination procedures for spills and emergency showers/eye wash stations .
  • Avoidance of food/drink in lab areas and strict hygiene practices post-handling .

Q. How should researchers store and assess the stability of this compound?

  • Store in a cool, dry environment away from light and incompatible substances (e.g., strong oxidizers). Stability testing should include periodic checks for decomposition via techniques like HPLC or NMR .

Q. What are the recommended procedures for waste disposal?

  • Segregate waste into designated containers for halogenated organic compounds. Collaborate with certified waste management services to ensure compliance with local regulations. Avoid drain disposal due to potential environmental persistence .

Advanced Research Questions

Q. How can X-ray crystallography be employed to resolve the molecular structure of this compound?

  • Methodological Answer :

Grow single crystals via slow evaporation or diffusion methods.

Collect diffraction data using a synchrotron or in-house X-ray source.

Refine the structure using SHELXL (for parameter optimization) and visualize with WinGX/ORTEP for anisotropic displacement ellipsoids .

  • Example Refinement Parameters :
ParameterValue/Description
Space groupP2₁/c
R-factor<0.05
Anisotropic thermalRefined for non-H atoms

Q. What synthetic strategies are effective for derivatizing this compound into hydrazone-based analogs?

  • React with aromatic aldehydes under acidic conditions (e.g., acetic acid catalysis) to form Schiff bases. Monitor reaction progress via TLC or LC-MS. Purify derivatives using column chromatography .

Q. How can computational models predict physicochemical or toxicological properties when experimental data is limited?

  • Use Quantitative Structure-Property Relationship (QSPR) models or quantum chemistry software (e.g., Gaussian) to calculate logP, solubility, or toxicity endpoints. Validate predictions with in vitro assays (e.g., Ames test for mutagenicity) .

Q. How to address contradictions in toxicity data across studies?

  • Conduct systematic reviews to identify confounding variables (e.g., isomer-specific effects, solvent interactions). Cross-reference with structurally related dichloropropenes (e.g., 1,3-dichloropropene) and adjust exposure thresholds using probabilistic risk assessment .

Q. What methodologies optimize the analysis of anisotropic displacement in crystallographic studies?

  • Use SHELXL’s restraints for hydrogen atom positioning and refine anisotropic displacement parameters (ADPs) for non-H atoms. Validate geometric accuracy with WinGX’s validation tools (e.g., CHECKCIF) .

Notes

  • Data Gaps : Ecological toxicity and biodegradability data are limited; prioritize in silico predictions (e.g., EPI Suite) or microcosm studies .
  • Advanced Instrumentation : For structural ambiguity, supplement X-ray data with DFT calculations (e.g., B3LYP/6-31G*) to validate bond angles and torsional strain .

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